5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-methoxyphenyl isothiocyanate with a suitable base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzo[D]thiazole-5-carboxylic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxy-2-methylbenzo[D]thiazole: Similar structure but lacks the carboxylic acid group at the 6-position.
Uniqueness
5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group, which contribute to its diverse chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H9NO3S |
---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-11-7-4-8(14-2)6(10(12)13)3-9(7)15-5/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
QTJPBBWEZJIXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.